![molecular formula C22H21N3O5 B2360755 1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105243-74-0](/img/structure/B2360755.png)
1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
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Description
1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, also known as LNM-IX, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that has been implicated in the regulation of a wide range of cellular processes, including cell proliferation, apoptosis, and DNA damage response. In recent years, there has been growing interest in the development of CK2 inhibitors as potential cancer therapeutics. LNM-IX is one such inhibitor that has shown promise in preclinical studies.
Scientific Research Applications
Antioxidant and Antimicrobial Activities
A series of derivatives related to 1-Benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide were synthesized and evaluated for antioxidant and antimicrobial activities. These compounds showed notable activity against various bacterial strains like Staphylococcus aureus and Candida albicans. Their antioxidant activity was assessed using radical scavenging assays, showing significant results (Bassyouni et al., 2012).
Electrochemical Behavior
Research on a related compound, 1-benzyl-3-carbamoylpyridinium ion, demonstrated its electrochemical properties. This study contributes to understanding the electrochemical behavior of similar compounds, which is essential for applications in fields like material science and electrochemistry (Carelli, Cardinali, & Moracci, 1980).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of N-substituted derivatives related to this chemical were carried out. This research is significant for understanding the structural and functional properties of these compounds, which is valuable in material science and pharmaceutical research (Khalid et al., 2016).
Crystal Structure and Biological Evaluation
The crystal structure of derivatives of this compound was examined along with their biological evaluation. Such studies are crucial for drug design and development, where understanding molecular structure aids in predicting and enhancing biological activity (Karrouchi et al., 2020).
Molecular Docking Studies
Molecular docking studies were performed on similar compounds to assess their potential as anti-diabetic agents. This approach is instrumental in the field of medicinal chemistry for discovering new therapeutic agents (Karrouchi et al., 2021).
properties
IUPAC Name |
1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-29-18-10-8-16(12-19(18)30-2)21(27)23-24-22(28)17-9-11-20(26)25(14-17)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLWHHLLZULEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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